5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
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Overview
Description
5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is an organic compound belonging to the class of pyridine derivatives This compound is characterized by the presence of a chloro group, a methyl group, and a prop-2-yn-1-ylamino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 2-methyl-6-chloropyridine-3-carboxylic acid.
Amination: The chloro group at the 6-position is substituted with a prop-2-yn-1-ylamino group through a nucleophilic substitution reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-chloropyridine-3-carboxylic acid: Lacks the prop-2-yn-1-ylamino group.
5-Bromo-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: Contains a bromo group instead of a chloro group.
2-Methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid: Lacks the chloro group.
Uniqueness
5-Chloro-2-methyl-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to the presence of both the chloro and prop-2-yn-1-ylamino groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H9ClN2O2 |
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Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-chloro-2-methyl-6-(prop-2-ynylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-3-4-12-9-8(11)5-7(10(14)15)6(2)13-9/h1,5H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
PTBRFGCUGZUBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1C(=O)O)Cl)NCC#C |
Origin of Product |
United States |
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